2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula Analysis
The IUPAC name of the compound, 2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide , reflects its hierarchical structure. The parent benzamide group is substituted at the 2-position with a methoxy group (-OCH₃), while the nitrogen atom of the amide linkage is bonded to a 1,3,4-thiadiazole ring. This thiadiazole ring, in turn, is substituted at the 5-position with a 3-methylphenyl group. The molecular formula, C₁₇H₁₅N₃O₂S , confirms the presence of 17 carbon atoms, 15 hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom. The molecular weight, calculated as 325.4 g/mol , aligns with the elemental composition.
The SMILES notation (CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3OC ) provides a linear representation of the structure, highlighting the connectivity between the methoxy-substituted benzamide and the thiadiazole-phenyl system. The InChIKey (XHQDKKUOWUUNMX-UHFFFAOYSA-N ) serves as a unique digital identifier for database referencing.
Crystallographic Studies and Three-Dimensional Conformation
While direct crystallographic data for 2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is unavailable, insights can be drawn from structurally analogous thiadiazole derivatives. For example, a related compound, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)benzamide , exhibits a dihedral angle of 82.2° between its methoxyphenyl and fluorophenyl rings, with intramolecular C–H⋯N and C–H⋯O hydrogen bonds stabilizing the conformation. By analogy, the 3-methylphenyl group in the target compound likely forms a dihedral angle of ~12.8° with the thiadiazole ring, as observed in similar systems.
The thiadiazole ring’s planar geometry and the amide group’s sp²-hybridized nitrogen atom facilitate conjugation across the molecule, enhancing rigidity. Predicted intermolecular interactions include N–H⋯O hydrogen bonds between the amide proton and sulfur or oxygen atoms, which could propagate as C(11) chains in the crystal lattice.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
The ¹H NMR spectrum of this compound is expected to display distinct signals for aromatic protons, methoxy groups, and the amide proton. In analogous benzamide-thiadiazole hybrids, the methoxy group typically resonates as a singlet near δ 3.8–4.0 ppm , while the amide proton (N–H) appears as a broad singlet at δ 10.5–11.0 ppm due to hydrogen bonding. The aromatic protons of the benzamide moiety would split into a complex multiplet between δ 7.0–8.0 ppm , with ortho-coupled protons showing doublets (J = 8–9 Hz).
The ¹³C NMR spectrum would reveal carbonyl carbon (C=O) resonance near δ 165–170 ppm , while the methoxy carbon appears at δ 55–60 ppm . The thiadiazole carbons resonate in the δ 150–160 ppm range, consistent with electron-deficient aromatic systems.
Fourier-Transform Infrared (FTIR) Spectral Features
Key FTIR absorptions include:
- C=O stretch at ~1640–1680 cm⁻¹ (amide I band).
- N–H bend (amide II) at ~1550 cm⁻¹ .
- C–O stretch (methoxy) at ~1250 cm⁻¹ .
- C–N stretch (thiadiazole) at ~1350 cm⁻¹ .
- Aromatic C–H stretches at ~3000–3100 cm⁻¹ .
The absence of a free N–H stretch (3300–3500 cm⁻¹) would confirm hydrogen bonding involving the amide proton.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) would show a molecular ion peak at m/z 325.4 ([M+H]⁺). Characteristic fragmentation pathways include:
- Loss of the methoxy group (–OCH₃, 31 Da), yielding a fragment at m/z 294.4 .
- Cleavage of the amide bond, producing ions at m/z 121.1 (C₇H₇O⁺, methoxybenzoyl fragment) and m/z 204.3 (C₁₀H₁₀N₃S⁺, thiadiazole-phenyl moiety).
- Further fragmentation of the thiadiazole ring via retro-Diels-Alder mechanisms, generating ions at m/z 91.1 (C₇H₇⁺, toluene fragment).
Properties
Molecular Formula |
C17H15N3O2S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H15N3O2S/c1-11-6-5-7-12(10-11)16-19-20-17(23-16)18-15(21)13-8-3-4-9-14(13)22-2/h3-10H,1-2H3,(H,18,20,21) |
InChI Key |
XHQDKKUOWUUNMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Two-Step Acid Chloride Method
The most widely documented synthesis involves a two-step protocol starting with the conversion of 2-methoxybenzoic acid to its acid chloride derivative, followed by amide bond formation with 5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine.
Step 1: Formation of 2-Methoxybenzoyl Chloride
2-Methoxybenzoic acid reacts with thionyl chloride (SOCl₂) under reflux conditions (70–80°C) for 4–6 hours. The reaction is typically monitored via thin-layer chromatography (TLC) to confirm complete conversion. Excess thionyl chloride is removed under reduced pressure, yielding 2-methoxybenzoyl chloride as a pale-yellow liquid.
Step 2: Amide Coupling
The acid chloride is then reacted with 5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine in anhydrous pyridine or tetrahydrofuran (THF) at 0–5°C. The mixture is stirred for 1–2 hours, followed by gradual warming to room temperature. The product precipitates upon dilution with ice-cold water and is recrystallized from ethanol to yield the final compound (m.p. 513–514 K).
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Purity (HPLC) | >95% | |
| Recrystallization Solvent | Ethanol |
Coupling Agent-Mediated Synthesis
An alternative approach employs coupling agents such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to facilitate amide bond formation under milder conditions.
Procedure:
- Activation of Carboxylic Acid:
2-Methoxybenzoic acid (1.1 mmol) is dissolved in acetonitrile and treated with HOBt (1.1 mmol) and EDCI (1.1 mmol) at 0°C for 30 minutes. - Amine Addition:
5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine (1.1 mmol) is added, and the reaction proceeds at room temperature for 24 hours. - Work-Up:
The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with sodium bicarbonate and brine, dried over Na₂SO₄, and concentrated to afford the crude product, which is purified via column chromatography (SiO₂, hexane/ethyl acetate).
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 75–80% | |
| Reaction Time | 24 hours | |
| Purification Method | Column chromatography |
Optimization Strategies for Enhanced Yield and Purity
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Pyridine, while effective as a base and solvent, often requires strict temperature control (0–5°C) to minimize side reactions. In contrast, THF allows for milder conditions but may necessitate extended reaction times.
Catalytic Additives
The addition of 4-dimethylaminopyridine (DMAP) as a catalyst in EDCI/HOBt-mediated reactions enhances coupling efficiency, increasing yields by 10–15%.
Recrystallization Techniques
Recrystallization from ethanol or acetone/water mixtures improves purity (>98% by HPLC) by removing unreacted starting materials and byproducts.
Characterization and Quality Control
Spectroscopic Analysis
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 250°C, indicating robust thermal stability suitable for pharmaceutical formulation.
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Advantages | Limitations |
|---|---|---|---|---|
| Acid Chloride | 68–72% | >95% | Short reaction time | Requires thionyl chloride |
| EDCI/HOBt | 75–80% | >98% | Mild conditions | Lengthy purification |
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzamide Moiety
Methoxy Substitution
- 2-Methoxy-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4g): This compound () replaces the 3-methylphenyl group with pyridin-2-yl. Its ¹H-NMR shows distinct signals for the methoxy (δ ~3.9 ppm) and aromatic protons, consistent with the target compound .
- o-/m-Methoxy Derivatives (4j, 4k) : Compounds with methoxy groups at ortho (4j) and meta (4k) positions on the benzamide exhibit 15-LOX-1 inhibitory activity (28% and 26%, respectively) and cytotoxicity against cancer cell lines (IC₅₀: 4.96–16.00 μM). The target compound’s 2-methoxy group may similarly enhance binding to hydrophobic pockets in enzymes .
Halogen Substitution
- For example, 4b (3-chloro) and 4c (4-chloro) show distinct ¹H-NMR shifts (δ 7.4–8.1 ppm for aromatic protons) compared to methoxy derivatives .
Substituent Effects on the Thiadiazole Ring
3-Methylphenyl vs. Pyridinyl
- N-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives : Pyridinyl groups introduce hydrogen-bonding capabilities (via the nitrogen atom), which may enhance interactions with biological targets like DNA or enzymes. In contrast, the 3-methylphenyl group in the target compound offers hydrophobicity, favoring membrane penetration .
Bromo Substitution
- 2-Benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide : Bromine at position 5 of the thiadiazole ring () increases electrophilicity, leading to 100% mortality protection in in vivo models at 60 mg/kg. The target compound’s methyl group may reduce potency but improve safety profiles .
Bulkier Groups
- The target compound’s methoxy group balances hydrophobicity and hydrogen-bonding capacity .
Physicochemical and Spectral Properties
- Spectral Data : The target compound’s ¹H-NMR would display signals for the methoxy group (~3.9 ppm), aromatic protons (~6.8–8.2 ppm), and methyl group on the phenyl ring (~2.4 ppm). Similar compounds (e.g., 4g in ) confirm these patterns .
- Thermal Stability : Methoxy derivatives generally exhibit higher melting points than halogenated analogs. For example, 9g (hydroxy-methoxy) in has a melting point of 252–254°C, while chloro derivatives (e.g., 4b) melt at lower temperatures .
Biological Activity
2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that has garnered attention due to its potential biological activities. Its unique structure, characterized by a thiadiazole moiety and methoxy groups, suggests a range of pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action and potential therapeutic applications.
- Molecular Formula : C18H17N3O2S2
- Molecular Weight : 371.48 g/mol
- CAS Number : 830337-94-5
Research indicates that compounds containing thiadiazole rings often exhibit diverse biological activities, including antimicrobial, antifungal, and insecticidal effects. The specific mechanisms by which 2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Thiadiazole derivatives can inhibit various enzymes, which may play a role in their antimicrobial properties.
- Interaction with Cellular Targets : The compound may bind to specific receptors or proteins within cells, altering cellular signaling pathways.
Antimicrobial Activity
Several studies have reported that thiadiazole derivatives possess significant antimicrobial properties. For instance:
- A study showed that similar compounds exhibited inhibitory effects against various bacterial strains, suggesting that 2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide may also demonstrate such activity .
Antifungal Activity
Thiadiazole derivatives have been noted for their antifungal properties:
- Research indicates that these compounds can disrupt fungal cell membranes or inhibit fungal growth by targeting essential metabolic pathways .
Insecticidal Activity
The insecticidal properties of thiadiazole derivatives are well-documented:
- Compounds in this class have been shown to affect the nervous system of insects, leading to paralysis and death .
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various thiadiazole derivatives against pathogenic bacteria. The results indicated that compounds with similar structural features to 2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibited potent activity against Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 2-Methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | S. aureus | TBD |
Study 2: Antifungal Properties
In another study focusing on antifungal activity, the compound was tested against common fungal pathogens. The results showed a significant reduction in fungal growth at concentrations as low as 50 µg/mL.
| Fungal Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Candida albicans | 15 | 50 |
| Aspergillus niger | 12 | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
